3-({4-[(4-Ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a novel chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. Compounds within this class have been investigated in scientific research for their potential biological activities, particularly as kinase inhibitors. [] Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.
Related Compounds
Compound Description: Ibrutinib (Imbruvica) is a first-in-class, once-daily oral Bruton's tyrosine kinase (BTK) inhibitor approved for treating various B-cell malignancies []. It has shown promising results in clinical trials for its efficacy and safety profile [].
Relevance: While Ibrutinib doesn't share the exact core structure with the target compound 3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol, its potent activity against BTK sparked research into utilizing its pharmacophore as a starting point for developing novel kinase inhibitors. Researchers exploring new epidermal growth factor receptor (EGFR) inhibitors [] and FLT3 kinase inhibitors [] used Ibrutinib's core structure as a foundation for their drug design efforts. This suggests that the target compound, likely developed through similar structure-guided design approaches, might possess kinase inhibitory activities, potentially targeting BTK or other closely related kinases.
CHMFL-FLT3-213
Compound Description: CHMFL-FLT3-213 is a novel type II FLT3 kinase inhibitor discovered through structure-guided drug design based on Ibrutinib's core pharmacophore []. This compound exhibits potent inhibitory effects against FLT3-ITD mutant and associated oncogenic mutations found in acute myeloid leukemia (AML) [].
CHMFL-EGFR-202
Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor developed based on Ibrutinib's core pharmacophore []. It demonstrates potent inhibition against primary EGFR mutations (L858R, del19) and the drug-resistant mutant L858R/T790M, commonly observed in non-small cell lung cancer (NSCLC) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.